molecular formula C19H20N4O4 B2708273 2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide CAS No. 714947-90-7

2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide

Cat. No. B2708273
CAS RN: 714947-90-7
M. Wt: 368.393
InChI Key: NQWSMBUJWXQVBD-UHFFFAOYSA-N
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Description

2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Antiviral Activity

Researchers have synthesized various phenoxy acetic acid derived pyrazolines, including compounds structurally related to 2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide, to test their in vitro cytotoxicity and antiviral activity. Although these compounds did not exhibit specific antiviral activity, the study provided valuable insights into the cytotoxicity of these compounds, with one identified as particularly cytotoxic in human embryonic lung cells (Yar et al., 2009).

Antimycobacterial Activity

Another study explored the antimycobacterial activity of novel pyrazoline derivatives against isoniazid-resistant Mycobacterium tuberculosis. This research demonstrates the potential of these compounds in combating resistant strains of tuberculosis, highlighting the importance of novel compound synthesis in addressing drug resistance (Ali & Yar, 2007).

Chemotherapeutic Potential

The design and synthesis of new oxadiazole, benzothiazole, and hydrazone derivatives have been investigated for their cytotoxic and antimicrobial properties. Compounds derived from the structural framework of this compound showed promising activity against human tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

Optical Properties for Device Applications

The nonlinear optical properties of hydrazones related to this compound have been analyzed, revealing their potential for optical device applications, such as optical limiters and switches. This highlights the versatile applications of these compounds beyond their biological activity (Naseema et al., 2010).

properties

IUPAC Name

2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-18(12-3-5-13(26-2)6-4-12)19(23-22-11)15-8-7-14(9-16(15)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWSMBUJWXQVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328107
Record name 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

714947-90-7
Record name 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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